molecular formula C15H18OS2 B12621657 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane CAS No. 920979-42-6

2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane

Cat. No.: B12621657
CAS No.: 920979-42-6
M. Wt: 278.4 g/mol
InChI Key: ULBUNZZUONWKPU-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane is an organic compound characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane typically involves the reaction of 4-methoxyphenylacetylene with a suitable dithiolane precursor under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols or thiols.

    Substitution: Brominated or nitrated derivatives of the methoxyphenyl ring.

Scientific Research Applications

2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions, facilitating electron transfer processes. This property is particularly useful in catalysis and coordination chemistry. Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methoxyphenyl)ethynyl]benzaldehyde: Shares the methoxyphenyl and ethynyl groups but lacks the dithiolane ring.

    4-[(4-Methoxyphenyl)ethynyl]pyridine: Contains a pyridine ring instead of the dithiolane ring.

    2-[(4-Methoxyphenyl)ethynyl]thiophene: Features a thiophene ring in place of the dithiolane ring

Uniqueness

The presence of the dithiolane ring in 2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane distinguishes it from other similar compounds. This ring structure imparts unique redox properties and enhances its ability to coordinate with metal ions, making it particularly valuable in catalysis and coordination chemistry.

Properties

CAS No.

920979-42-6

Molecular Formula

C15H18OS2

Molecular Weight

278.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane

InChI

InChI=1S/C15H18OS2/c1-3-9-15(17-11-12-18-15)10-8-13-4-6-14(16-2)7-5-13/h4-7H,3,9,11-12H2,1-2H3

InChI Key

ULBUNZZUONWKPU-UHFFFAOYSA-N

Canonical SMILES

CCCC1(SCCS1)C#CC2=CC=C(C=C2)OC

Origin of Product

United States

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